Ticarcillin(2-)
Description
Historical Context of Carboxypenicillin Development
The development of carboxypenicillins is a chapter in the broader history of antibiotic discovery that began with Alexander Fleming's identification of penicillin in 1928. nih.govwikipedia.orgresearchgate.net The initial introduction of Penicillin G for clinical use was a milestone, but its effectiveness was largely limited to certain streptococcal and staphylococcal infections. nih.gov The emergence of penicillinase-producing bacteria quickly necessitated the creation of new, resistant forms of penicillin. nih.gov
The "golden era" of antibiotics, from the 1940s to the early 1960s, saw the discovery of most major antibiotic classes. reactgroup.org In 1961, ampicillin (B1664943) was developed, offering a broader spectrum of activity than its predecessors. wikipedia.org However, the need for antibiotics effective against challenging Gram-negative bacilli, such as Pseudomonas aeruginosa and Proteus species, spurred further innovation. nih.govwikipedia.org This led to the development of the carboxypenicillin group. la.govnih.gov
Carbenicillin (B1668345) was the first in this class, created by adding a carboxyl group to the penicillin molecule, which expanded its activity against Gram-negative bacteria. la.govwikipedia.org Ticarcillin (B1683155) followed, developed through further modifications to carbenicillin's structure. la.gov This modification resulted in ticarcillin demonstrating two to four times the in vitro activity against P. aeruginosa compared to carbenicillin. nih.govla.gov This enhanced potency marked a significant advancement in the therapeutic arsenal (B13267) against these difficult-to-treat pathogens.
Table 1: Timeline of Key Penicillin Developments
| Year | Development | Significance |
|---|---|---|
| 1928 | Alexander Fleming discovers penicillin. nih.govresearchgate.net | Marks the beginning of the antibiotic era. |
| 1945 | Penicillin is introduced on a large scale for medical use. reactgroup.org | Revolutionizes the treatment of bacterial infections. |
| 1961 | Ampicillin, a broad-spectrum penicillin, is developed. wikipedia.org | Expands activity to include some Gram-negative bacteria. |
| 1963 | Ticarcillin is patented. wikipedia.org | Offers enhanced activity against Pseudomonas aeruginosa. |
Position within the Beta-Lactam Antibiotic Class
Ticarcillin is firmly classified within the β-lactam group of antibiotics, so named for the characteristic four-membered amide ring in their molecular structure. youtube.comwikipedia.org This class is one of the most widely used groups of antibiotics and also includes cephalosporins, monobactams, and carbapenems. wikipedia.org
Within this broad class, ticarcillin belongs to the penicillin family. wikipedia.org The penicillins are further subdivided based on their spectrum of activity. Ticarcillin is categorized as an extended-spectrum, or antipseudomonal, penicillin. la.govwikipedia.org Specifically, it is a member of the carboxypenicillins, a subgroup that also includes carbenicillin. wikipedia.orgwikipedia.orgwikiwand.com
The mechanism of action for all β-lactam antibiotics, including ticarcillin, involves the inhibition of bacterial cell wall synthesis. patsnap.comwikipedia.orgyoutube.com They achieve this by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.gov These proteins are crucial for the final steps of peptidoglycan assembly, the polymer that provides structural integrity to the bacterial cell wall. patsnap.com By inhibiting the cross-linking of peptidoglycan strands, ticarcillin weakens the cell wall, making the bacterium susceptible to osmotic lysis and eventual death, a bactericidal effect. patsnap.comyoutube.com The carboxyl group in its side chain enhances its ability to penetrate the outer membrane of Gram-negative bacteria, contributing to its effectiveness against organisms like P. aeruginosa. youtube.compatsnap.com
Significance in Contemporary Antimicrobial Research
In the face of rising antimicrobial resistance, the significance of older antibiotics like ticarcillin is being re-evaluated in contemporary research. patsnap.com A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring and inactivate the drug. wikipedia.orgwikipedia.org Carboxypenicillins are susceptible to these enzymes. wikipedia.org
A major focus of modern research is the combination of ticarcillin with β-lactamase inhibitors, such as clavulanic acid (also known as clavulanate). wikipedia.orgnih.govnih.gov Clavulanic acid itself has minimal antibacterial activity but acts by binding to and inhibiting β-lactamases, thereby protecting ticarcillin from degradation. wikipedia.orgnih.gov This combination, often referred to as ticarcillin/clavulanic acid, significantly enhances the spectrum of activity against many ticarcillin-resistant, β-lactamase-producing bacteria. nih.govnih.gov Research has demonstrated the effectiveness of this combination against resistant strains of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.govoup.com
The study of resistance mechanisms continues to be a vital area of research. infectionsinsurgery.org The ways in which bacteria like P. aeruginosa develop resistance to ticarcillin, through β-lactamase production, alterations in PBPs, or decreased permeability of the cell wall, are subjects of ongoing investigation. la.govnih.govinfectionsinsurgery.org
Beyond clinical applications, ticarcillin also has a niche role in molecular biology. It is used as a selective agent in bacterial culture, often as an alternative to ampicillin. wikipedia.org Its stability helps prevent the growth of satellite colonies that can occur when ampicillin breaks down in the culture medium. wikipedia.org It is also utilized in plant molecular biology to eliminate Agrobacterium after it has been used to transfer genes into plant cells. wikipedia.org
Table 2: In Vitro Efficacy of Ticarcillin with and without Clavulanic Acid
| Bacterial Species | Susceptibility to Ticarcillin Alone | Susceptibility to Ticarcillin + Clavulanic Acid |
|---|---|---|
| Staphylococcus aureus (β-lactamase producing) | Often Resistant nih.govnih.gov | Susceptible nih.govnih.gov |
| Escherichia coli (β-lactamase producing) | Often Resistant nih.gov | Susceptible nih.gov |
| Klebsiella pneumoniae (β-lactamase producing) | Often Resistant nih.gov | Susceptible nih.gov |
| Haemophilus influenzae (β-lactamase producing) | Often Resistant nih.gov | Susceptible nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O6S2-2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-2/t7-,8-,9+,12-/m1/s1 |
InChI Key |
OHKOGUYZJXTSFX-KZFFXBSXSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Ticarcillin
Historical Aspects of Ticarcillin (B1683155) Synthesis
The development of ticarcillin represents a significant step in the evolution of semi-synthetic penicillins, aimed at expanding the spectrum of activity against challenging Gram-negative pathogens. Patented in 1963, its synthesis was part of a broader effort by researchers at Beecham to improve upon existing carboxypenicillins, such as carbenicillin (B1668345). wikipedia.orgnih.gov The primary motivation was to discover a compound with enhanced potency, particularly against Pseudomonas aeruginosa, a bacterium known for its intrinsic and acquired resistance to many antibiotics. nih.govnih.gov Ticarcillin emerged as a promising candidate, demonstrating greater in-vitro activity than its predecessor, carbenicillin. researchgate.net The core strategy relied on the chemical modification of the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus, a foundational intermediate that opened the door to a vast array of semi-synthetic penicillins. nih.govnih.gov The synthesis of ticarcillin introduced a 3-thienyl group into the side chain, a structural change that proved key to its improved antibacterial profile. wikipedia.org
Core Synthetic Pathways and Methodological Advancements
The synthesis of ticarcillin is a multi-step process that hinges on the creation of a specific acyl side chain and its subsequent attachment to the core penicillin structure. The key starting materials for this process are 3-thiophenemalonic acid and 6-aminopenicillanic acid (6-APA). wikipedia.orgchemicalbook.com
The initial phase of the synthesis involves the activation of the side-chain precursor, 3-thiophenemalonic acid. wikipedia.orgchemicalbook.com To prepare it for coupling with 6-APA, the carboxylic acid group must be converted into a more reactive form. A common and effective method is to transform it into an acid chloride. In one documented synthetic route, this is achieved by first creating a monobenzyl ester of 3-thiophenemalonic acid to protect one of the carboxylic acid groups. wikipedia.org The remaining free carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), which converts the hydroxyl group of the carboxylic acid into a chlorine atom, yielding a highly reactive acid chloride. wikipedia.org This activated intermediate is then ready for the subsequent condensation step.
The cornerstone of semi-synthetic penicillin production is the acylation of 6-aminopenicillanic acid (6-APA). nih.govnih.gov 6-APA provides the characteristic β-lactam ring fused to a thiazolidine (B150603) ring, which is essential for antibacterial activity. patsnap.comnih.gov In the synthesis of ticarcillin, the activated side chain, the acid chloride of 3-thienylmalonic acid monobenzyl ester, is condensed with the primary amino group of 6-APA. wikipedia.org This reaction forms an amide bond, linking the thiophene-containing side chain to the 6-position of the penicillin nucleus. The final step in this particular pathway involves hydrogenolysis, where the benzyl (B1604629) protecting group is removed from the side chain using a palladium-on-carbon catalyst (Pd/C), yielding the ticarcillin molecule. wikipedia.org
An alternative to the acid chloride method for activating the carboxylic acid side chain is the mixed anhydride (B1165640) method. nih.govthieme-connect.de This technique is widely used in peptide synthesis and can be applied to the formation of penicillins. tcichemicals.comgoogle.com The process involves reacting the carboxylic acid (in this case, the protected 3-thiophenemalonic acid) with an acid chloride, such as pivaloyl chloride or an alkyl chloroformate (e.g., isobutyl chloroformate), in the presence of a tertiary amine base. thieme-connect.degoogle.com This reaction generates a mixed anhydride, which is an activated form of the carboxylic acid. thieme-connect.denih.gov
The mixed anhydride is highly reactive and is typically generated "in situ" (in the reaction mixture) without being isolated. nih.gov It readily reacts with the amino group of 6-APA to form the desired amide bond. nih.govthieme-connect.de A key advantage of this method is that it often proceeds under mild conditions and at low temperatures, which helps to minimize side reactions. thieme-connect.de The choice of the activating acid chloride is important; sterically hindered reagents like pivaloyl chloride are often used to ensure that the incoming amine (from 6-APA) selectively attacks the desired carbonyl group of the amino acid, rather than the activating carbonyl group. highfine.com
Table 1: Key Steps in a Representative Ticarcillin Synthesis Pathway
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
| 1. Side Chain Activation | 3-Thiophenemalonic acid | 1. Benzyl alcohol 2. Thionyl chloride (SOCl₂) | 3-Thienylmalonic acid monobenzyl ester acid chloride | Protect one carboxyl group and activate the other for condensation. wikipedia.org |
| 2. Condensation | 6-Aminopenicillanic acid (6-APA) | 3-Thienylmalonic acid monobenzyl ester acid chloride | N-acylated penicillin intermediate (protected ticarcillin) | Form the amide bond, attaching the side chain to the 6-APA nucleus. wikipedia.org |
| 3. Deprotection | Protected ticarcillin | Hydrogen gas (H₂) with Palladium/Carbon (Pd/C) catalyst | Ticarcillin | Remove the benzyl protecting group to yield the final active compound. wikipedia.org |
Synthesis of Ticarcillin Analogues and Structural Modifications
The ticarcillin structure has served as a scaffold for further chemical modification to create analogues with improved properties, such as enhanced stability against bacterial resistance mechanisms.
Temocillin (B1212904) is a significant analogue of ticarcillin, specifically designed for resistance to a wide range of β-lactamase enzymes. smolecule.comnih.gov It is the 6-α-methoxy derivative of ticarcillin. nih.govoup.com The introduction of a methoxy (B1213986) group at the 6-α position of the penicillin nucleus sterically hinders the approach of β-lactamase enzymes, preventing them from hydrolyzing the β-lactam ring, while largely retaining activity against many Enterobacteriaceae. oup.com
The synthesis of temocillin typically starts with ticarcillin itself, often in its sodium salt form. smolecule.comgoogle.com The key transformation is a methoxylation reaction at the 6-position. This is achieved by treating ticarcillin sodium with a methoxy base, such as sodium methoxide (B1231860) or lithium methoxide, in the presence of a halogenating agent. google.com A combination of N-chlorosuccinimide and t-butyl hypochlorite (B82951) can serve as the halogenating system. google.com The reaction is performed at low temperatures, often between -30°C and -60°C, to control reactivity and selectivity, ultimately installing the crucial 6-α-methoxy group to produce temocillin. google.com
Table 2: Comparison of Ticarcillin and its 6-α-Methoxy Analogue, Temocillin
| Feature | Ticarcillin | Temocillin |
| Chemical Formula | C₁₅H₁₆N₂O₆S₂ wikipedia.org | C₁₆H₁₈N₂O₇S₂ nih.gov |
| Key Structural Difference | Hydrogen atom at the 6-α position. | Methoxy group (-OCH₃) at the 6-α position. nih.govoup.com |
| Synthesis Precursor | 6-Aminopenicillanic acid + 3-Thiophenemalonic acid derivative. wikipedia.org | Ticarcillin Sodium. smolecule.comgoogle.com |
| Key Synthesis Step | Condensation of side chain with 6-APA. wikipedia.org | Methoxylation of the 6-position of the ticarcillin core. google.com |
| Resulting Property | Broad-spectrum activity, including against P. aeruginosa. nih.gov | High stability against many β-lactamase enzymes. nih.govoup.com |
Design of Compounds with Enhanced Stability or Activity
The intrinsic susceptibility of the β-lactam ring in ticarcillin to cleavage by bacterial β-lactamase enzymes presents a significant challenge to its clinical efficacy. wikipedia.org This enzymatic degradation results in the inactivation of the antibiotic, rendering bacteria that produce these enzymes resistant. wikipedia.org A primary strategy to overcome this resistance and enhance the activity of ticarcillin involves the co-administration with a β-lactamase inhibitor. wikipedia.org
The most prominent example of this design strategy is the combination of ticarcillin with clavulanic acid. wikipedia.org Clavulanic acid, itself a β-lactam produced by the fermentation of Streptomyces clavuligerus, is structurally related to penicillins. drugbank.com Its key feature is the ability to inactivate a wide variety of β-lactamase enzymes by irreversibly binding to their active sites. drugbank.com This action protects ticarcillin from degradation, effectively restoring and extending its spectrum of activity against many bacteria that would otherwise be resistant. wikipedia.org This combination allows ticarcillin to inhibit bacterial cell wall synthesis effectively. drugs.com The process of bacterial cell wall synthesis involves the cross-linking of peptidoglycan, which is inhibited by ticarcillin binding to penicillin-binding proteins (PBPs). wikipedia.orgdrugs.com By preventing enzymatic destruction, clavulanic acid ensures that ticarcillin can reach its target PBPs and exert its bactericidal effect. drugbank.com
Further research into enhancing antimicrobial activity involves the synthesis of novel penicillin analogues. One approach has been the condensation of 6-aminopenicillanic acid (6-APA), the core penicillin nucleus, with other pharmacologically active molecules like non-steroidal anti-inflammatory drugs (NSAIDs). plos.org The rationale is that the resulting hybrid molecule may exhibit enhanced properties. plos.org In silico docking studies of such synthesized analogues against Penicillin-Binding Proteins (PBP) help to investigate and predict their potential antimicrobial efficacy on a structural basis. plos.org
Table 1: Components for Enhanced Ticarcillin Activity
| Component | Chemical Class | Role in Combination |
| Ticarcillin | Carboxypenicillin | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). drugs.com |
| Clavulanic Acid | β-lactamase inhibitor | Irreversibly binds to and inactivates β-lactamase enzymes, protecting ticarcillin from degradation. drugbank.com |
| 6-Aminopenicillanic Acid (6-APA) | Penicillin nucleus | Serves as a foundational chemical scaffold for the synthesis of new penicillin derivatives with potentially enhanced activity. plos.org |
Purification and Isolation Techniques in Ticarcillin Production
The purification process for penicillins like ticarcillin generally begins with the separation of insoluble materials. nih.gov A typical workflow involves several stages:
Filtration: The first step is often the filtration of the broth to remove large solids and microbial cells. nih.gov This clarification step is crucial for the efficiency of subsequent downstream processes. nih.gov
Adsorption/Decolorization: The filtered, penicillin-rich aqueous solution may then be treated with activated charcoal. nih.gov This step is designed to adsorb and remove pigments and other impurities. nih.gov
Extraction and Separation: Liquid-liquid extraction is a common method for penicillin recovery. nih.gov The antibiotic is extracted from the aqueous phase into an organic solvent, such as butyl acetate. nih.gov Because ticarcillin is an acidic antibiotic, purification can also be achieved using weakly basic anion exchange resins. diaion.com The antibiotic can be adsorbed onto the resin and then eluted using an alkaline solution. diaion.com Another advanced technique for purifying penicillins involves extraction with a supercritical fluid, like carbon dioxide, at specific temperatures and pressures, followed by precipitation of the antibiotic by reducing the density of the extraction agent. google.com
Crystallization and Final Product Isolation: After extraction and concentration, the purified antibiotic is crystallized from the solvent. wikipedia.org This step is critical for achieving the high purity required for a pharmaceutical ingredient. nih.gov The final product, a white to pale-yellow powder, is then isolated. wikipedia.org Techniques such as agitated bed crystallization can be employed to achieve high product purity and the desired polymorphic form. nih.gov The final isolated product can be analyzed for purity using methods like High-Performance Liquid Chromatography (HPLC). google.com
Table 2: Summary of Purification and Isolation Techniques
| Technique | Purpose | Description |
| Filtration | Removal of insolubles | Separation of microbial cells and large solid particles from the initial broth. nih.gov |
| Activated Charcoal Treatment | Removal of impurities | Adsorption of pigments and other soluble impurities from the aqueous solution. nih.gov |
| Liquid-Liquid Extraction | Concentration & Purification | Transferring the penicillin from the aqueous phase to an immiscible organic solvent (e.g., butyl acetate). nih.gov |
| Ion-Exchange Chromatography | Purification | Utilizing resins to selectively bind the antibiotic based on its charge, separating it from impurities. diaion.com |
| Supercritical Fluid Extraction | Purification | Using a supercritical fluid (e.g., CO2) as the extraction agent, followed by precipitation. google.com |
| Crystallization | Final Purification & Isolation | Precipitation of the highly purified antibiotic from a supersaturated solution to form a stable crystalline solid. wikipedia.orgnih.gov |
Molecular Mechanisms of Ticarcillin Action in Bacterial Systems
Fundamental Principles of Beta-Lactam Antimicrobial Action
Beta-lactam antibiotics, a class that includes Ticarcillin (B1683155), are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall. nih.govmedcraveonline.comwikipedia.org This cell wall is crucial for maintaining the structural integrity of the bacterium, particularly in Gram-positive organisms. wikipedia.orgquizlet.com The fundamental mechanism of action involves the inhibition of enzymes essential for the final steps of peptidoglycan synthesis. nih.govdrugs.comuomustansiriyah.edu.iq Peptidoglycan is a polymer that provides strength and rigidity to the cell wall. quizlet.compatsnap.com
The key to the antimicrobial activity of these drugs is the β-lactam ring, a four-membered ring that is central to their molecular structure. wikipedia.orgclinicalgate.com This structural feature allows them to mimic the D-Ala-D-Ala dipeptide, a natural substrate involved in the cross-linking of peptidoglycan chains. nih.govbiomolther.org By acting as structural analogs, β-lactam antibiotics can bind to and inactivate the enzymes responsible for cell wall construction, known as penicillin-binding proteins (PBPs). wikipedia.orguomustansiriyah.edu.iqbiomolther.org This inhibition ultimately leads to a weakened cell wall, causing the bacterial cell to lyse and die due to osmotic pressure. quizlet.comdrugs.compatsnap.com
Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis
Ticarcillin's primary mode of action is the disruption of bacterial cell wall development by preventing the biosynthesis of peptidoglycan. drugbank.comhres.cawikipedia.org This process is essential for bacteria, especially during active multiplication. hres.ca
Ticarcillin, like other β-lactam antibiotics, exerts its effect by binding to and inhibiting penicillin-binding proteins (PBPs). nih.govdrugs.compatsnap.compatsnap.com PBPs are enzymes, such as transpeptidases, that are anchored in the bacterial cytoplasmic membrane and are critical for the final stages of peptidoglycan assembly. patsnap.combasicmedicalkey.com Each bacterial species possesses a unique set of PBPs. nih.gov Ticarcillin specifically interferes with PBP activity, which is involved in catalyzing the cross-linking of peptidoglycan strands. toku-e.com This binding is covalent and acylates the active site of the PBPs, rendering them inactive. nih.govpatsnap.com For instance, Ticarcillin is known to be an inhibitor of Penicillin-binding protein 2a in Staphylococcus aureus. drugbank.com
The binding of Ticarcillin to PBPs directly inhibits their transpeptidase activity. drugs.compatsnap.com Transpeptidases are responsible for the crucial cross-linking step in peptidoglycan synthesis, which provides the cell wall with its strength and rigidity. uomustansiriyah.edu.iqpatsnap.com By preventing this cross-linking, Ticarcillin compromises the structural integrity of the bacterial cell wall. patsnap.comdrugbank.comwikipedia.org The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death, particularly when the bacteria attempt to divide. drugs.comdrugbank.comwikipedia.org This inhibition of the final transpeptidation step of peptidoglycan synthesis is the core of Ticarcillin's bactericidal action. drugs.compediatriconcall.com
Investigations into Ancillary and Off-Target Molecular Interactions
Recent research has begun to explore molecular interactions of Ticarcillin beyond its primary targets.
Studies have identified Ticarcillin as a binder to Staphylococcus aureus UDP-N-acetylglucosamine 2-epimerase (MnaA). nih.govresearchgate.netbiorxiv.org This finding was the result of a docking screening followed by experimental validation using isothermal analysis of differential scanning fluorimetry data. nih.govbiorxiv.org Molecular dynamics simulations have further confirmed a stable binding pose for Ticarcillin with MnaA. nih.govbiorxiv.org The binding is characterized by significant interactions between the carboxylate groups of Ticarcillin and the arginine residues Arg206 and Arg207 of the enzyme. nih.govbiorxiv.org
The interaction between Ticarcillin and MnaA is considered an off-target interaction. biorxiv.org It has been speculated that the inhibition of MnaA could, at least in part, contribute to the activity of Ticarcillin against certain Gram-negative bacteria like Pseudomonas aeruginosa. biorxiv.org This is because P. aeruginosa possesses a UDP-N-acetylglucosamine 2-epimerase that shares significant sequence identity (around 51%) with the MnaA of S. aureus. biorxiv.org This suggests that the antibacterial spectrum of Ticarcillin might be influenced by its ability to interact with targets other than PBPs. biorxiv.org
Mechanisms of Antimicrobial Resistance to Ticarcillin
Beta-Lactamase-Mediated Hydrolysis of the Beta-Lactam Ring
The emergence and dissemination of beta-lactamase enzymes are the most prevalent mechanisms of resistance to beta-lactam antibiotics among Gram-negative bacteria. asm.org These enzymes effectively neutralize Ticarcillin (B1683155) by cleaving its beta-lactam ring, preventing the antibiotic from binding to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. mims.com The production of beta-lactamases can be encoded by genes on the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their transfer between different bacterial species. nih.gov
Characterization of Beta-Lactamase Classes Affecting Ticarcillin
Beta-lactamases are categorized into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.comasm.orgbiomedpharmajournal.org Classes A, C, and D are serine beta-lactamases, utilizing a serine residue in their active site for catalysis, while class B enzymes are metallo-beta-lactamases that require zinc ions for their activity. mdpi.comasm.orgjscimedcentral.com
Extended-Spectrum Beta-Lactamases (ESBLs): ESBLs, which are typically class A enzymes, are capable of hydrolyzing a wide range of beta-lactam antibiotics, including Ticarcillin and extended-spectrum cephalosporins. wikipedia.orgmicrorao.com Common ESBL families include TEM, SHV, and CTX-M. microrao.com While TEM and SHV enzymes confer high-level resistance to Ticarcillin, they are generally well-inhibited by clavulanic acid. microrao.com CTX-M-type beta-lactamases, which have emerged as a significant threat, also confer resistance to cephalosporins. biomedpharmajournal.org
AmpC Beta-Lactamases: AmpC enzymes, belonging to class C, are another significant cause of resistance to Ticarcillin. nih.govasm.org These enzymes are often chromosomally encoded and can be inducible, meaning their production is increased in the presence of certain beta-lactam antibiotics. nih.govasm.org Hyperproduction of AmpC can lead to resistance against antipseudomonal penicillins like Ticarcillin. asm.org Unlike many ESBLs, AmpC beta-lactamases are typically not inhibited by clavulanic acid. jscimedcentral.commdpi.com
Metallo-beta-lactamases (MBLs), or class B beta-lactamases, represent a formidable resistance threat as they can hydrolyze almost all beta-lactam antibiotics, including carbapenems and Ticarcillin. researchgate.netfrontiersin.orgnih.gov A prominent example is the New Delhi Metallo-beta-lactamase-1 (NDM-1). researchgate.net Bacteria producing NDM-1 are often resistant to multiple antibiotic classes, severely limiting treatment options. brieflands.com MBLs are not inhibited by clinically available beta-lactamase inhibitors like clavulanic acid. jscimedcentral.com The genes encoding these enzymes are frequently located on mobile genetic elements, contributing to their rapid global dissemination. researchgate.netbrieflands.com
Role of Beta-Lactamase Inhibitors in Ticarcillin Susceptibility
To counteract beta-lactamase-mediated resistance, Ticarcillin is often combined with a beta-lactamase inhibitor. rxlist.commdpi.comdrugs.com These inhibitors are structurally similar to beta-lactam antibiotics and work by binding to and inactivating the beta-lactamase enzymes, thereby protecting Ticarcillin from degradation. rxlist.comdrugs.com
Clavulanic Acid: Mechanisms of Inhibition and Synergism
Clavulanic acid is a potent inhibitor of many class A beta-lactamases, including TEM and SHV enzymes. drugs.comfrontiersin.org It forms an irreversible covalent bond with the serine residue in the active site of the beta-lactamase, effectively inactivating the enzyme. biomedpharmajournal.org This allows the partner antibiotic, Ticarcillin, to reach its PBP targets and exert its bactericidal effect. ontosight.aimims.com The combination of Ticarcillin and clavulanic acid, known as Timentin, extends the spectrum of Ticarcillin to include many beta-lactamase-producing bacteria that would otherwise be resistant. ontosight.airxlist.com This synergistic action has been particularly useful against various Gram-positive and Gram-negative bacteria. ontosight.ainih.gov
Paradoxical Effects: Clavulanate-Induced AmpC Expression
While effective against many beta-lactamases, clavulanic acid can have a paradoxical effect in the presence of bacteria with inducible AmpC beta-lactamases. nih.govredemc.net Clavulanate can act as an inducer of AmpC expression, leading to an increase in the production of this enzyme. nih.govasm.org Since AmpC enzymes are not significantly inhibited by clavulanic acid, this increased production can lead to antagonism, where the combination of Ticarcillin and clavulanate is less effective than Ticarcillin alone. nih.govredemc.netmdpi.com This phenomenon has been observed in organisms such as Pseudomonas aeruginosa and Enterobacter cloacae. nih.govredemc.netresearchgate.net
Molecular Epidemiology and Evolution of Ticarcillin Resistance
The spread of ticarcillin resistance is a dynamic process driven by the evolution and dissemination of resistant bacterial strains. elifesciences.org Molecular epidemiology studies track the genetic relationships between resistant isolates to understand how resistance emerges and spreads, whether through clonal outbreaks or the horizontal transfer of resistance genes. frontiersin.orgnih.gov
In Pseudomonas aeruginosa, resistance to ticarcillin is widespread and often mediated by multiple mechanisms. nih.gov Surveillance studies have shown high rates of resistance; for instance, a 1998 study in France found that 45% of non-cystic fibrosis P. aeruginosa strains had intermediate or full resistance to ticarcillin. nih.gov The resistance was attributed to non-enzymatic mechanisms, cephalosporinase (B13388198) overproduction, and transferable β-lactamases. nih.gov The evolution of resistance can be influenced by the bacterial lifestyle; studies have shown that bacteria grown in biofilms can evolve resistance through different mutational pathways (e.g., in efflux pump regulators) compared to planktonic populations. elifesciences.org
The prevalence of ticarcillin-clavulanate resistance has been noted to increase dramatically in some hospital settings, sometimes in the absence of a single epidemic clone, suggesting that resistance can emerge rapidly and independently in diverse genetic backgrounds, potentially influenced by antibiotic selection pressure. nih.gov In uropathogenic Escherichia coli (UPEC), multidrug-resistant (MDR) strains, including the globally successful O25b/ST131 clone, show high rates of resistance to ticarcillin-clavulanic acid in combination with many other antibiotics. mdpi.com For example, a study on pediatric UPEC O25b strains found that over 90% were resistant to piperacillin-tazobactam, a related penicillin/inhibitor combination. mdpi.com This highlights the co-selection and clustering of resistance determinants in successful, high-risk bacterial clones. frontiersin.org
Phenotypic Persistence and Tolerance Mechanisms
Distinct from antibiotic resistance, which involves a genetically encoded increase in the minimum inhibitory concentration (MIC), persistence and tolerance are phenotypic phenomena where a subpopulation of genetically susceptible bacteria survives exposure to high concentrations of a bactericidal antibiotic. oup.comnih.gov These "persister" cells are in a transient, dormant, or slow-growing state that makes them less susceptible to antibiotics like ticarcillin, which are most effective against actively multiplying bacteria. nih.govfrontiersin.org Upon removal of the antibiotic, persisters can resume growth and repopulate, leading to relapsing infections. frontiersin.orgfrontiersin.org
Metabolism plays a crucial role in the formation of persister cells. frontiersin.orgfrontiersin.org Studies in E. coli have shown that mutations in genes involved in amino acid biosynthesis can lead to increased levels of persisters when treated with ticarcillin. oup.comfrontiersin.org This suggests that starvation or stress responses, which alter the metabolic state of the cell, can trigger entry into the persister phenotype. oup.com For example, activation of the stringent response during amino acid starvation has been linked to increased biofilm tolerance to ticarcillin. oup.com
In P. aeruginosa, specific genes have been identified that influence persistence to carboxypenicillins. The gene PA4115, a putative lysine (B10760008) decarboxylase, was found to suppress persistence; its inactivation led to a marked increase in the survival of cells exposed to ticarcillin. asm.org This effect was linked to the production of cadaverine, suggesting that metabolic byproducts can modulate the formation of persister cells. asm.org The mechanisms underlying persistence are often linked to the antibiotic's mode of action; for β-lactams, survival does not require a functional SOS response, which is necessary for surviving DNA-damaging agents. nih.gov
Structural Biology and Biophysical Studies of Ticarcillin
Three-Dimensional Molecular Structure Analysis
The three-dimensional structure of ticarcillin (B1683155), particularly when in complex with its target proteins, has been elucidated through high-resolution techniques like X-ray crystallography. A significant contribution to understanding its mechanism of action comes from the crystal structure of ticarcillin covalently bound to Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3). This complex structure has been deposited in the Protein Data Bank (PDB) with the accession code 6un3 . rcsb.orgebi.ac.ukwwpdb.org
The analysis of the PDB entry 6un3 reveals the crystal structure of the acyl-enzyme complex at a resolution of 1.90 Å. rcsb.orgebi.ac.uknih.gov This high resolution provides a detailed view of the intermolecular interactions between ticarcillin and the active site of PBP3. The data confirms the formation of a covalent adduct between the active site serine residue (Ser294) of PBP3 and the carbonyl carbon of ticarcillin's β-lactam ring, which has been opened. nih.govresearchgate.net
Key features of the ticarcillin-PBP3 complex structure include specific hydrogen bonds that stabilize the inhibitor within the active site. For instance, hydrogen bonds are observed between the carboxylate group of ticarcillin's side chain and residues within the binding pocket, such as Tyr409. researchgate.net The thiophene (B33073) ring of ticarcillin also engages in interactions within an aromatic pocket of the enzyme, further anchoring the molecule. researchgate.net The precise geometry and bond distances provided by the crystal structure are crucial for understanding the stability of this complex and the efficacy of ticarcillin as an inhibitor of PBP3. nih.govresearchgate.net
Table 1: Crystallographic Data for Ticarcillin-PBP3 Complex (PDB ID: 6un3)
| Parameter | Value | Reference |
| PDB ID | 6un3 | rcsb.orgwwpdb.org |
| Experimental Method | X-ray Diffraction | rcsb.orgebi.ac.uk |
| Resolution | 1.90 Å | rcsb.orgebi.ac.uknih.gov |
| R-Value Free | 0.203 | rcsb.org |
| R-Value Work | 0.178 | rcsb.org |
| Chains | A | ebi.ac.uk |
| Ligand | Ticarcillin (hydrolyzed) | rcsb.org |
Stereochemistry and Isomerism of Ticarcillin
Ticarcillin possesses a chiral center in its α-carboxy-3-thienylacetyl side chain, leading to the existence of two epimers: the R-isomer and the S-isomer. doi.org Commercial preparations of ticarcillin are typically a mixture of these two diastereomers. doi.orgnih.gov The stereochemistry at this position significantly influences the molecule's biological properties, including its pharmacokinetic behavior. doi.orgnih.gov The core penicillin structure itself contains three chiral centers with a defined absolute stereochemistry of 3S:5R:6R. wikipedia.org
Table 2: Plasma Protein Binding Parameters for Ticarcillin Isomers in Humans
| Isomer | Number of Binding Sites (n) | Binding Constant (K) (M⁻¹) | Unbound Fraction Ratio (R/S) | Reference |
| R-TIPC | 0.78 | 3.90 x 10³ | ~1.2 | doi.org |
| S-TIPC | 0.92 | 3.86 x 10³ | ~1.2 | doi.org |
The distinct pharmacokinetic profiles of the R and S isomers of ticarcillin have been demonstrated in animal models. A study utilizing ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) in rats showed that the pharmacokinetic parameters of the two isomers were notably different following intravenous administration. nih.govresearchgate.net
Both the R and S isomers were rapidly absorbed. However, their elimination rates differed; the S-isomer and clavulanate (when co-administered) had similar elimination rates, while the R-isomer was eliminated more slowly. nih.govresearchgate.net This slower elimination of the R-isomer suggests a longer residence time in the body compared to the S-isomer. These findings underscore the importance of stereochemistry in the absorption, distribution, metabolism, and excretion of ticarcillin. nih.govnih.gov
Table 3: Pharmacokinetic Parameters of Ticarcillin R and S Isomers in Rats
| Parameter | Ticarcillin R-Isomer | Ticarcillin S-Isomer | Reference |
| Elimination Rate | Slower | Faster | nih.govresearchgate.net |
| Linear Range (ng/mL) | 10 - 10,000 | 30 - 10,000 | nih.govresearchgate.net |
| Correlation Coefficient (r²) | 0.9967 | 0.9961 | nih.govresearchgate.net |
Computational Approaches in Ligand-Protein Interactions
Computational methods, including molecular docking and molecular dynamics simulations, have become essential tools for investigating the interactions between ticarcillin and its protein targets at a molecular level. nih.govscialert.netresearchgate.net These approaches provide insights into binding affinities, conformational stability, and the specific molecular interactions that govern ligand recognition and binding. nih.govresearchgate.net
Molecular docking simulations have been employed to predict the binding poses and estimate the binding affinity of ticarcillin to various bacterial proteins. In one such study, ticarcillin was docked against the penicillin-binding protein 3 (PBP3) from methicillin-resistant Staphylococcus aureus (MRSA). jscimedcentral.comresearchgate.net The results provided a binding energy score, which helps in comparing its binding stability relative to other β-lactam antibiotics. jscimedcentral.comresearchgate.net For instance, the Molegro Virtual Docker (MVD) tool calculated a MolDock Score Grid (MDS-Grid) of -163.33 for the ticarcillin-MRSA-PBP3 complex. researchgate.net These simulations are crucial for understanding the structural basis of inhibition and for the rational design of new, more potent derivatives. scialert.net
Table 4: Molecular Docking Scores of Ticarcillin against MRSA-PBP3
| Ligand | MDS-Grid Score | MDS Score | Rerank Score | Reference |
| Ticarcillin | -163.33 | -132.70 | -73.16 | researchgate.net |
Molecular dynamics (MD) simulations offer a dynamic perspective on the stability and interactions of ticarcillin within a protein's binding site. A study investigating ticarcillin as a binder for Staphylococcus aureus UDP-N-acetylglucosamine 2-epimerase (MnaA) utilized MD simulations to validate the binding mode predicted by docking. nih.govresearchgate.netbiorxiv.orgresearchgate.net
The equilibrium MD simulation, running for over 600 ns, confirmed that the docked pose of ticarcillin was stable within the MnaA binding site. biorxiv.org The analysis revealed that the stability of the complex was largely due to strong interactions between the carboxylate groups of ticarcillin and two key arginine residues, Arg206 and Arg207, in the protein. nih.govresearchgate.netbiorxiv.org These simulations provide a detailed picture of the conformational dynamics and the crucial interactions that maintain the ligand-protein complex, offering valuable information for understanding the binding mechanism at an atomic level. nih.govresearchgate.net
Identification of Critical Residues in Binding Sites
The efficacy of Ticarcillin, like other β-lactam antibiotics, is contingent upon its ability to bind to and acylate the active sites of Penicillin-Binding Proteins (PBPs), thereby inhibiting peptidoglycan synthesis. toku-e.combiosynth.comsigmaaldrich.com Conversely, bacterial resistance is often mediated by β-lactamase enzymes that hydrolyze the antibiotic. wikipedia.org Structural studies have been pivotal in identifying the specific amino acid residues within these proteins that are critical for Ticarcillin binding and, in the case of β-lactamases, its hydrolysis or inhibition.
Research into inhibitor-resistant TEM (IRT) β-lactamases, which show reduced susceptibility to β-lactamase inhibitors, has highlighted the significance of residues at positions 244, 275, and 276 in the enzyme-substrate interaction. oup.com Mutants with substitutions at these positions exhibit altered kinetic parameters, underscoring their role in binding Ticarcillin. oup.com
In the context of emerging resistance mechanisms, studies on CTX-M-type β-lactamases are particularly relevant. For instance, the crystal structure of CTX-M-14 in complex with temocillin (B1212904), the 6-α-methoxy analogue of Ticarcillin, reveals how the antibiotic settles into the active site. asm.org The α-methoxy group in temocillin prevents hydrolysis by locking the compound in a conformation that blocks the catalytic water molecule. asm.org This provides indirect evidence of the key residues involved in positioning Ticarcillin within the same active site. Furthermore, studies on CTX-M-27, which differs from CTX-M-14 by a D240G substitution, show this single change can increase the enzyme's activity against certain cephalosporins, demonstrating how subtle changes in the binding pocket can alter substrate specificity. oup.com
A structure-based screening study identified Ticarcillin as a binder for UDP-N-acetylglucosamine 2-epimerase (MnaA) from Staphylococcus aureus. Molecular dynamics simulations confirmed a stable binding pose, characterized by strong interactions between the carboxylate groups of Ticarcillin and the arginine residues R206 and R207 of the SaMnaA protein. biorxiv.org This interaction represents a potential alternative target for Ticarcillin beyond the classical PBPs.
The table below summarizes key proteins and the identified critical residues involved in Ticarcillin binding.
| Protein/Enzyme | Organism/Family | Critical Residues | Significance of Interaction |
| Inhibitor-Resistant TEM (IRT) β-Lactamases | Enterobacteriaceae | Met69, Arg244, Asn275, Gln276 | Substitutions at these sites contribute to inhibitor resistance and affect enzyme-substrate interaction. oup.com |
| Penicillin-Binding Protein 3 (PBP3) | Pseudomonas aeruginosa | Conserved active site residues | The 6-α-methoxy group of the analogue temocillin disrupts a key hydrogen bond, destabilizing the acyl-enzyme complex compared to Ticarcillin. asm.org |
| CTX-M-14 β-Lactamase | Enterobacteriaceae | Active site residues | The structure of the temocillin-enzyme complex shows the inhibitor locked in a conformation that impedes hydrolysis. asm.org |
| S. aureus MnaA | Staphylococcus aureus | Arg206, Arg207 | Strong interactions between the carboxylate groups of Ticarcillin and these arginine residues create a stable binding pose. biorxiv.org |
| PSE-1 β-Lactamase | Enterobacteriaceae | Active site residues | Responsible for resistance through rapid hydrolysis of Ticarcillin, more so than diminished susceptibility to inhibitors like clavulanate. capes.gov.brnih.gov |
Spectroscopic Techniques for Structural Elucidation
A variety of spectroscopic techniques have been indispensable for the structural elucidation, quantitative analysis, and characterization of Ticarcillin and its interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to confirm the structure of Ticarcillin and to determine the configuration of its isomers. medchemexpress.comscilit.com Studies have reported empirical correlations between the configuration at the C-10 position and the chemical shifts of the 3-H and methyl protons, which helped assign the R configuration to the calcium-insoluble isomer of Ticarcillin. scilit.com
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS or UPLC-ESI-MS/MS), is a powerful tool for both quantitative analysis and structural characterization. pittcon.orgnih.gov LC-MS/MS analysis has been used to identify and characterize degradation products of Ticarcillin, such as thiophene acetic acid. frontiersin.orgresearchgate.net Detailed fragmentation analysis of Ticarcillin shows a characteristic loss of a 161 Da moiety from the m/z 359 ion to produce the m/z 198 ion, providing a specific marker for its identification. researchgate.net
X-ray Crystallography provides high-resolution, three-dimensional structural information. The crystal structure of Pseudomonas aeruginosa PBP3 in complex with Ticarcillin has been determined, offering a precise view of how the drug binds to its target. ebi.ac.uk Similarly, crystallographic studies of the related compound temocillin with PBP3 and CTX-M-14 β-lactamase have elucidated mechanisms of enzyme stability and inhibition, which are applicable to understanding Ticarcillin's interactions. asm.org
Circular Dichroism (CD) spectroscopy is sensitive to the stereochemistry of molecules. It has been used in conjunction with NMR to study isomeric pairs of penicillins, including Ticarcillin. A correlation was observed between the sign of a CD band at 200–210 nm and the configuration at the C-10 position of the side chain, aiding in the assignment of its absolute stereochemistry. scilit.com
Kinetic-Spectrophotometric Methods have been developed for the quantitative determination of Ticarcillin. One such method involves monitoring the increase in absorbance at 295 nm resulting from the coupled reactions of S-oxidation and perhydrolysis of Ticarcillin in the presence of potassium hydrogenperoxomonosulphate. researchgate.net
The following table summarizes the application of these spectroscopic techniques to the study of Ticarcillin.
| Spectroscopic Technique | Application | Findings/Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Stereochemistry | Confirmed consistency with the proposed structure; assigned R configuration to isomers based on chemical shifts. medchemexpress.comscilit.com |
| Mass Spectrometry (MS) | Structural Elucidation & Quantification | Determined fragmentation patterns (e.g., m/z 315 and 198 ions) and identified degradation products. nih.govfrontiersin.orgresearchgate.net |
| X-ray Crystallography | 3D Structure of Drug-Target Complex | Revealed the binding mode of Ticarcillin within the active site of P. aeruginosa PBP3. asm.orgebi.ac.uk |
| Circular Dichroism (CD) | Stereochemical Analysis | Correlated the sign of a specific CD band (200-210 nm) with the absolute configuration of Ticarcillin isomers. scilit.com |
| UV-Vis Spectrophotometry | Quantitative Analysis | Monitored reaction kinetics by measuring absorbance changes for quantitative determination. researchgate.net |
Advanced Analytical Methodologies for Ticarcillin Characterization and Quantification
Development of Quantitative Analytical Procedures
Fundamental quantitative analytical procedures, including kinetic-spectrophotometry and redox titration, have been established for the determination of Ticarcillin (B1683155) in both pure substances and pharmaceutical formulations. udhtu.edu.uaresearchgate.net These methods often rely on the chemical reactivity of the Ticarcillin molecule.
Kinetic-spectrophotometric methods have been developed for the quantitative analysis of Ticarcillin. udhtu.edu.uaresearchgate.net One such procedure involves the use of potassium hydrogenperoxomonosulphate as a chemical transformer. udhtu.edu.uaresearchgate.netresearchgate.net The methodology is based on studying the kinetics of the coupled reactions of S-oxidation and perhydrolysis of Ticarcillin in an alkaline medium. udhtu.edu.uaresearchgate.net The reaction produces a new absorption band, and the increase in light absorbance of the resulting product is measured at a wavelength of 295 nm. udhtu.edu.uaresearchgate.net The reaction rate is monitored spectroscopically in real time, and the kinetic data can be processed using a differential variation of the tangent method. udhtu.edu.uaresearchgate.net This appearance of a new absorption band facilitates a novel procedure for the quantitative determination of Ticarcillin. udhtu.edu.uaresearchgate.net
Table 1: Kinetic-Spectrophotometric Method Parameters for Ticarcillin Analysis
| Parameter | Value/Description | Source(s) |
| Reagent | Potassium hydrogenperoxomonosulphate | udhtu.edu.uaresearchgate.netresearchgate.net |
| Reaction Type | S-oxidation and perhydrolysis | udhtu.edu.uaresearchgate.net |
| Medium | Alkaline | udhtu.edu.uaresearchgate.net |
| Detection Wavelength | 295 nm | udhtu.edu.uaresearchgate.net |
| Data Processing | Differential variation of the tangent method | udhtu.edu.uaresearchgate.net |
Redox titration offers another robust method for the quantitative determination of Ticarcillin. udhtu.edu.uaiipseries.org A unified procedure has been developed utilizing potassium hydrogenperoxomonosulphate (KHSO5) as an analytical reagent. udhtu.edu.ua This method is based on the S-oxidation reaction of the Ticarcillin molecule. researchgate.net Studies have shown that at a pH range of 3-6, one mole of penicillin reacts with one mole of KHSO5, with the interaction proceeding quantitatively within one minute. researchgate.net The process can be carried out through reverse iodometric titration. researchgate.net The reliability of this method is demonstrated by its low relative standard deviation. udhtu.edu.ua
Table 2: Results of Ticarcillin Analysis by Redox Titration
| Parameter | Finding | Source(s) |
| Titrant | Potassium hydrogenperoxomonosulphate (KHSO5) | udhtu.edu.ua |
| Relative Standard Deviation (RSD) | Did not exceed 0.74% | udhtu.edu.ua |
| Systematic Error (δ) | +1.56% | udhtu.edu.ua |
High-Resolution Chromatographic and Mass Spectrometric Approaches
High-resolution chromatographic techniques, particularly when coupled with mass spectrometry, provide highly specific and sensitive means for the analysis of Ticarcillin. These methods are capable of separating Ticarcillin from its epimers, degradation products, and other compounds in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Ticarcillin. doi.orgresearchgate.netasm.org A reversed-phase HPLC method has been developed for quantifying Ticarcillin epimers in human plasma and urine. doi.org This method utilizes a C18 analytical column and a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) mixture, with UV detection at 254 nm. doi.org The method has demonstrated good recovery and precision. doi.org Another HPLC method allows for the simultaneous determination of 12 beta-lactam antibiotics, including Ticarcillin, in human plasma with UV detection. asm.org This assay uses an Atlantis T3 analytical column with a gradient of acetonitrile (B52724) and phosphoric acid solution. asm.org
Table 3: HPLC Method for Ticarcillin Epimer Analysis
| Parameter | Details | Source(s) |
| Stationary Phase | Cosmosil® 5C18-AR column (250×4.6 mm I.D.) | doi.org |
| Mobile Phase | 0.005 M phosphate buffer (pH 7.0) and methanol (12:1, v/v) | doi.org |
| Flow Rate | 1.0 ml/min | doi.org |
| Detection | UV at 254 nm | doi.org |
| Detection Limit | Approx. 1 μg/ml | doi.org |
| Recovery | > 80% for plasma and urine | doi.org |
| Intra-day Variability (C.V.) | 0.9–2.1% | doi.org |
| Inter-day Variability (C.V.) | 1.1–6.4% | doi.org |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for Ticarcillin quantification. A rapid and specific LC-MS/MS method has been developed and validated for the simultaneous determination of Ticarcillin and Vancomycin (B549263). longdom.orgresearchgate.net This method employs an Atlantis® C18 column with a gradient mobile phase of trifluoroacetic acid and methanol. longdom.orgresearchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which allows for precise quantification even in the presence of degradation products. longdom.orgresearchgate.net
Table 4: LC-MS/MS Method Validation for Ticarcillin Analysis
| Parameter | Value | Source(s) |
| Analytical Column | Atlantis® C18 Column T3 (250×4.6 mm I.D., 5 µm) | longdom.orgresearchgate.net |
| Limit of Detection (LOD) | 0.6 µg/mL for ticarcillin base | longdom.orgresearchgate.net |
| Limit of Quantification (LOQ) | 1.7 µg/mL for ticarcillin base | longdom.orgresearchgate.net |
| Intermediate Precision (%RSD) | <2.86% (low level), <1.67% (high level) | longdom.org |
For even faster and more sensitive analysis, Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) methods have been established. nih.govresearchgate.net A specific and rapid UPLC-ESI-MS/MS method was developed to measure the R and S isomers of Ticarcillin, along with clavulanate, in rat plasma. nih.govresearchgate.net The method utilizes a sub-2 µm particle column for high-resolution separation. nih.govresearchgate.netresearchgate.net The validation of this method demonstrated excellent linearity over a wide concentration range for both Ticarcillin isomers. nih.govresearchgate.net
Table 5: UPLC-ESI-MS/MS Method Parameters and Findings for Ticarcillin Isomers
| Parameter | Details | Source(s) |
| Analytical Column | Waters ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 μm) | nih.govresearchgate.net |
| Linear Range (Ticarcillin R) | 10 to 10,000 ng/mL (r² = 0.9967) | nih.govresearchgate.net |
| Linear Range (Ticarcillin S) | 30 to 10,000 ng/mL (r² = 0.9961) | nih.govresearchgate.net |
| Average Extraction Recovery | 86.9% to 96.4% | nih.govresearchgate.net |
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
Validation Parameters: Linearity, Precision, Accuracy, Recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ)
The validation of analytical procedures is crucial to ensure that the chosen method is reliable, reproducible, and suitable for its intended purpose. ich.org For the quantification of Ticarcillin(2-), various analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been rigorously validated. nih.govnih.govucl.ac.be The validation process assesses several key parameters as outlined by the International Conference on Harmonisation (ICH) guidelines. ich.orgeuropa.eu
Linearity: The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu For Ticarcillin, HPLC and LC-MS/MS methods have demonstrated excellent linearity. An HPLC-UV method showed linearity for Ticarcillin in the concentration range of 2-200 µg/mL. nih.gov A UPLC-ESI-MS/MS method for rat plasma established linear relationships for Ticarcillin R and S isomers in the ranges of 10 to 10,000 ng/mL and 30 to 10,000 ng/mL, respectively, with correlation coefficients (r²) of 0.9967 and 0.9961. nih.govresearchgate.net Another HPLC-MS/MS assay for total temocillin (B1212904), using ticarcillin as an internal standard, was linear from 1 to 500 mg/L. ucl.ac.be
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For an HPLC method analyzing Ticarcillin epimers, intra- and inter-day variability CV values were between 0.9–2.1% and 1.1–6.4%, respectively. doi.org An HPLC-UV method for twelve beta-lactam antibiotics, including Ticarcillin, reported a reproducible CV of less than 8%. nih.gov Similarly, an HPLC-MS/MS assay showed intra- and inter-assay precision to be below 13.9%. ucl.ac.be
Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. ich.org It is often determined by recovery studies of spiked samples. For Ticarcillin, methods have shown high accuracy. An HPLC-MS/MS method demonstrated inter- and intra-assay accuracy ranging from 2.26% to 13.91%. ucl.ac.be
Recovery: Recovery is a measure of the efficiency of an analytical process, representing the proportion of the analyte that is successfully extracted from the sample matrix and quantified. A UPLC-ESI-MS/MS method for Ticarcillin in rat plasma reported average extraction recoveries ranging from 86.9% to 96.4%. nih.govresearchgate.net An HPLC method for Ticarcillin epimers in plasma and urine showed recovery was greater than 80%. doi.org In synthetic mixtures, total recoveries for Ticarcillin using an HPLC method were between 99.54% and 100.82%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. europa.eu The LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. europa.eu An HPLC method developed for pharmaceutical formulations determined the LOD and LOQ for Ticarcillin to be 0.47 µg/mL and 1.42 µg/mL, respectively. nih.gov An HPLC method for Ticarcillin epimers in plasma and urine had a detection limit of approximately 1 µg/ml. doi.org A more sensitive HPLC-MS/MS assay established an LOD of 0.10 mg/L and an LOQ of 1 mg/L for total Ticarcillin concentration. ucl.ac.be
Table 1: Summary of Validation Parameters for Ticarcillin Quantification This table is interactive. Users can sort columns by clicking on the headers.
| Analytical Method | Matrix | Linearity Range | Precision (CV/RSD) | Recovery | LOD | LOQ | Source |
|---|---|---|---|---|---|---|---|
| HPLC-UV | Pharmaceutical Formulation | 2-200 µg/mL | Not specified | 99.54-100.82% | 0.47 µg/mL | 1.42 µg/mL | nih.gov |
| UPLC-ESI-MS/MS | Rat Plasma | 10-10,000 ng/mL (R-isomer) | Not specified | 86.9-96.4% | Not specified | Not specified | nih.govresearchgate.net |
| HPLC-UV | Human Plasma | 5-250 µg/mL | < 8% | Not specified | Not specified | 5 µg/mL | nih.gov |
| HPLC | Human Plasma & Urine | 10-250 µg/mL | 0.9-6.4% | > 80% | ~1 µg/mL | Not specified | doi.org |
| HPLC-MS/MS | Human Serum | 1-500 mg/L | < 13.9% | 85.8-99.4% | 0.10 mg/L | 1 mg/L | ucl.ac.be |
Analysis of Ticarcillin and its Degradation Products in Complex Matrices
The quantification of Ticarcillin and its associated degradation products in complex biological and environmental matrices is essential for pharmacokinetic studies and residue analysis. nih.govmdpi.com Methodologies have been specifically developed for analysis in animal plasma and plant tissues.
Applications in Animal Plasma Samples
The determination of Ticarcillin concentrations in animal plasma is critical for pharmacokinetic research. Various liquid chromatography methods have been developed and validated for this purpose.
A specific and rapid ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method was established to measure Ticarcillin and its isomers in rat plasma. nih.govresearchgate.net The analysis utilized a Waters ACQUITY BEH C18 column, and the results showed that the pharmacokinetic parameters of the Ticarcillin R and S isomers were distinct. nih.gov
For analysis in rabbit serum, a gradient elution HPLC method with a programmable UV detector was developed. researchgate.netnih.gov This method allowed for the simultaneous analysis of Ticarcillin and clavulanate. Sample processing was performed using liquid-liquid extraction, and the standard curve for Ticarcillin was linear over a range of 1-100 µg/ml. researchgate.net
In another study, a high-performance liquid chromatographic method was used to determine the concentrations of Ticarcillin epimers in human plasma and urine. doi.org Sample preparation involved a solid-phase extraction method before analysis on a reversed-phase HPLC system. doi.org Furthermore, high-pressure liquid chromatography has been used to determine Ticarcillin concentrations in plasma samples from mares to study its pharmacokinetic properties after intravenous and intrauterine administration. nih.gov
Table 2: Methodologies for Ticarcillin Analysis in Animal Plasma/Serum This table is interactive. Users can sort columns by clicking on the headers.
| Animal | Matrix | Analytical Method | Sample Preparation | Key Findings | Source |
|---|---|---|---|---|---|
| Rat | Plasma | UPLC-ESI-MS/MS | Not specified | Successfully quantified Ticarcillin R and S isomers; distinct pharmacokinetic profiles observed. | nih.govresearchgate.net |
| Rabbit | Serum & Tissue Cage Fluid | HPLC-UV | Liquid-Liquid Extraction | Simultaneous analysis of ticarcillin and clavulanate; linear range of 1-100 µg/ml for ticarcillin. | researchgate.netnih.gov |
| Human | Plasma & Urine | HPLC | Solid-Phase Extraction | Baseline separation of R- and S-epimers with a detection limit of ~1 µg/ml. | doi.org |
Applications in Plant Tissue Samples
The analysis of Ticarcillin in plant tissues is relevant in the context of plant biotechnology. Timentin, a formulation of Ticarcillin and the β-lactamase inhibitor clavulanic acid, is frequently used in plant tissue culture to inhibit the growth of Agrobacterium tumefaciens after genetic transformation. frontiersin.orgyeasenbio.com However, concerns about antibiotic residues and the potential for degradation products to affect plant development necessitate robust analytical methods. nih.govmdpi.com
A significant area of research has been the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify Ticarcillin and its degradation products in tomato leaves. mdpi.comnih.gov This research identified two primary degradation products: Thiophene-2-Acetic acid (T2AA) and Thiophene-3-Acetic acid (T3AA). mdpi.comnih.gov The study confirmed that Ticarcillin degrades into these compounds over time. frontiersin.orgnih.gov
The analytical method was rigorously validated according to US Food and Drug Administration (FDA) guidelines, assessing precision, accuracy, specificity, and linearity. mdpi.com The use of Multiple Reaction Monitoring (MRM) in the LC-MS/MS analysis enhanced the selectivity and accuracy for quantifying Ticarcillin and its degradation products in the complex plant matrix. mdpi.comnih.gov Analysis of tomato leaf samples grown on media containing timentin revealed the presence of T2AA and T3AA, with the highest concentration of degradation products observed on the 14th day of the experiment. mdpi.comfrontiersin.org This validated method provides a crucial tool for assessing antibiotic residue levels in agricultural products and understanding the fate of antibiotics in plant systems. mdpi.com
Table 3: Methodology for Ticarcillin and Degradation Product Analysis in Plant Tissue This table is interactive. Users can sort columns by clicking on the headers.
| Plant | Matrix | Analytes | Analytical Method | Key Findings | Source |
|---|
Environmental Fate and Degradation Pathways of Ticarcillin
Biodegradation and Chemical Transformation in Environmental Systems
Ticarcillin (B1683155), a semi-synthetic antibiotic, is known to be susceptible to degradation in the environment. drugbank.comfda.gov Its chemical structure, which includes a β-lactam ring, makes it prone to hydrolysis. benchchem.com The degradation process can be influenced by various environmental factors and can lead to the formation of several transformation products.
Identification of Degradation Products: Thiophene-2-Acetic Acid and Thiophene-3-Acetic Acid
Research has identified Thiophene-2-acetic acid and Thiophene-3-acetic acid as degradation products of Ticarcillin. justia.comfrontiersin.orgnih.gov The breakdown of Ticarcillin over time leads to the formation of these thiophene (B33073) acetic acid (TAA) isomers. justia.comfrontiersin.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has been instrumental in confirming the presence of these degradation products. frontiersin.orgresearchgate.net One study detected TAA in samples containing timentin (a combination of ticarcillin and clavulanic acid) after 14 and 28 days, whereas it was absent in freshly prepared solutions. frontiersin.org This confirms that Ticarcillin degrades into TAA over time. frontiersin.org
The formation of these specific isomers is linked to the structure of Ticarcillin, which contains a thiophene ring. justia.comfrontiersin.org The degradation process involves the breakdown of the parent molecule, resulting in these smaller, more stable compounds. frontiersin.org
Kinetic Studies of Ticarcillin Degradation
Kinetic studies provide valuable insights into the rate at which Ticarcillin degrades in various environmental matrices. While specific kinetic data for Ticarcillin in diverse environmental systems is an area of ongoing research, studies on similar β-lactam antibiotics indicate that their degradation often follows pseudo-first-order kinetics. nih.gov The rate of degradation can be influenced by factors such as pH, temperature, and the presence of other substances. nih.gov For instance, the degradation of Ticarcillin has been observed to be accelerated in the presence of vancomycin (B549263) at room temperature. researchgate.net
A study utilizing electron pulse radiolysis techniques measured the absolute rate constants for the hydroxyl-radical-induced oxidation of several β-lactam antibiotics. For those with a 5-member ring structure similar to Ticarcillin, the average reaction rate constant was determined to be (7.9 ± 0.8) × 10⁹ M⁻¹ s⁻¹. acs.org
The following table summarizes the detection of a Ticarcillin degradation product over time in an aqueous solution containing timentin.
| Time (days) | TAA Concentration (μg/mL) |
| 0 | Not Detected |
| 14 | 4.6 |
| 28 | 2.1 |
| Data sourced from a study on the degradation of timentin in water. frontiersin.org |
Advanced Oxidation Processes for Environmental Remediation
Given the concerns about antibiotic contamination, researchers have explored various advanced oxidation processes (AOPs) for the effective removal of Ticarcillin from water. mdpi.comresearchgate.netunina.it AOPs are characterized by the generation of highly reactive hydroxyl radicals that can mineralize complex organic pollutants into simpler, less harmful substances. mdpi.com
Subcritical Water Oxidation Method for Mineralization
One promising AOP is subcritical water oxidation (SCWO). This method utilizes water at temperatures between 100°C and 374°C and high pressure to maintain its liquid state. iwaponline.com In this state, water acts as a powerful solvent and reactant, facilitating the degradation of organic compounds. semanticscholar.org The use of an oxidizing agent like hydrogen peroxide in subcritical water can significantly enhance the mineralization of Ticarcillin. nih.govresearchgate.net
A study investigating the mineralization of Ticarcillin using subcritical water oxidation in the presence of hydrogen peroxide achieved significant removal efficiencies. nih.gov The process was effective in reducing the total organic carbon (TOC), chemical oxygen demand (COD), and the concentration of Ticarcillin itself. nih.gov
Application of Response Surface Methodology (RSM) in Degradation Optimization
To optimize the efficiency of the subcritical water oxidation process, Response Surface Methodology (RSM) has been employed. nih.gov RSM is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. semanticscholar.org It allows for the evaluation of the effects of multiple independent variables on a response. semanticscholar.org
In the context of Ticarcillin degradation, RSM has been used to design experiments and evaluate the influence of key parameters such as temperature, hydrogen peroxide concentration, and treatment time on the removal efficiency. nih.gov This approach helps in identifying the optimal conditions for maximizing the degradation of Ticarcillin while minimizing operational costs. nih.gov The reliability of the models developed using RSM is often validated through Analysis of Variance (ANOVA). nih.gov
The following table presents the optimized conditions and corresponding removal efficiencies for Ticarcillin using subcritical water oxidation as determined by a study utilizing RSM.
| Parameter | Optimized Value |
| Temperature | - |
| Hydrogen Peroxide Concentration | - |
| Treatment Time | - |
| Response | Removal Efficiency (%) |
| Total Organic Carbon (TOC) Removal | 81.99 |
| Chemical Oxygen Demand (COD) Removal | 79.65 |
| Ticarcillin Removal | 94.35 |
| Data from a study on the degradation of Ticarcillin by subcritical water oxidation. nih.gov Specific optimized values for temperature, H₂O₂, and time were not provided in the abstract. |
Artificial Neural Network (ANN) Modeling for Prediction of Degradation Efficacy
In addition to RSM, Artificial Neural Network (ANN) modeling has been applied to predict the efficacy of Ticarcillin degradation. nih.gov ANNs are computational models inspired by the structure and function of biological neural networks and are capable of modeling complex, non-linear relationships between input and output variables. nih.gov
ANN models have been developed to predict the removal of TOC, COD, and Ticarcillin based on the operational parameters of the subcritical water oxidation process. nih.gov The predictive performance of ANN models is often compared with that of RSM to determine the most accurate modeling approach for a given system. nih.govresearchgate.net This predictive capability is crucial for the design and real-time control of water treatment processes aimed at removing pharmaceutical contaminants like Ticarcillin.
Ecological Implications of Antibiotic Residues and Metabolites
The introduction of antibiotics and their subsequent metabolites into the environment carries significant ecological weight. nih.govmdpi.com These chemical compounds, even at trace levels, can disrupt ecosystems. mdpi.com A primary concern is the development of antibiotic resistance in environmental bacteria, which can have far-reaching consequences for human and animal health. nih.govmdpi.comveterinaryworld.org Beyond fostering resistance, the residues of antibiotics and their breakdown products can directly and indirectly affect a range of non-target organisms. mdpi.com
Impact of Degradation Products as Plant Growth Regulators
A notable ecological effect of antibiotic degradation is the capacity of breakdown products to function as plant growth regulators. frontiersin.orgresearchgate.netnih.gov Research indicates that degradation products of ticarcillin can influence plant growth and development, with effects varying from stimulation to inhibition based on concentration and plant species. frontiersin.orgserbiosoc.org.rs
β-lactam antibiotics, including ticarcillin, possess structural similarities to auxins, a class of plant hormones that regulate growth. nih.govnih.gov Consequently, their degradation products can mimic auxin activity in the environment. nih.gov A key degradation product of ticarcillin has been identified as thiophene acetic acid (TAA). frontiersin.orgresearchgate.net Studies have confirmed that ticarcillin degrades into TAA over time and that this compound is taken up by plants. frontiersin.orgnih.gov For instance, analysis of timentin (a formulation of ticarcillin and clavulanic acid) solutions showed the presence of TAA after 14 and 28 days, and the compound was also detected in plant tissues grown in its presence. frontiersin.orgnih.gov
Research on tomato (Solanum lycopersicum L.) cotyledon explants has demonstrated that TAA promotes root organogenesis in a way that is similar to well-known natural auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA). frontiersin.orgresearchgate.netresearchgate.net When combined with a cytokinin, TAA also enhanced shoot organogenesis in a manner dependent on its concentration. frontiersin.orgresearchgate.net This suggests that the previously observed enhancement of shoot regeneration in the presence of timentin could be due to the auxin-like activity of its degradation product, TAA. frontiersin.org It is important to note that while TAA shows these growth-regulating properties, it is unlikely to be the sole degradation product of ticarcillin. nih.gov
However, the effect is not always positive. Some studies have reported an inhibitory effect of timentin on processes like somatic embryogenesis in other plant species, which could be due to a disruption of the hormonal balance by ticarcillin, clavulanic acid, or their breakdown products. serbiosoc.org.rs For example, while lower concentrations of timentin showed no phytotoxicity, higher concentrations (500 mg/l or more) had negative effects on explants. researchgate.net
The following table summarizes the observed effects of ticarcillin's degradation product, thiophene acetic acid (TAA), on plant growth.
Table 1: Effects of Ticarcillin Degradation Product (Thiophene Acetic Acid) on Plant Growth
| Plant Species | Compound | Concentration | Observed Effect | Source |
| Tomato (Solanum lycopersicum L.) | Thiophene Acetic Acid (TAA) | Various | Promotes root organogenesis similar to IAA and IBA. | frontiersin.org, researchgate.net |
| Tomato (Solanum lycopersicum L.) | Thiophene Acetic Acid (TAA) in combination with 6-benzylaminopurine (B1666704) (BAP) | Various | Enhances shoot organogenesis in a concentration-dependent manner. | frontiersin.org, researchgate.net |
| Apple (Malus domestica 'Golden Delicious') | Timentin (Ticarcillin/Clavulanic acid) | Various | Caused a decrease in shoot regeneration efficiency. | serbiosoc.org.rs |
| Tomato (Lycopersicon esculentum Mill.) | Timentin (Ticarcillin/Clavulanic acid) | 150 mg/l | Significantly promotes callus formation and shoot regeneration. | researchgate.net |
| Tomato (Lycopersicon esculentum Mill.) | Timentin (Ticarcillin/Clavulanic acid) | ≥ 500 mg/l | Negative effects on explants. | researchgate.net |
The discovery of ticarcillin's degradation products acting as plant growth regulators highlights a complex and previously overlooked ecological implication of antibiotic pollution. frontiersin.org The dual nature of these effects, being either stimulatory or inhibitory, underscores the difficulty in predicting the precise environmental consequences. frontiersin.orgserbiosoc.org.rs
Molecular Biology Applications and Research Tools Utilizing Ticarcillin
Selective Agents in Microbiological Culture Media
In microbiology and molecular biology, Ticarcillin (B1683155) disodium (B8443419) salt is frequently used as a selective agent. rpicorp.comrpicorp.com It is incorporated into culture media to inhibit the growth of susceptible bacteria, thereby allowing for the selective proliferation of desired organisms, such as resistant strains or specific species under investigation. rpicorp.comnih.gov Selective media are crucial for isolating particular bacterial species or genera from a mixed population by eliminating unwanted microbial flora. nih.gov
Ticarcillin's mechanism of action, like other penicillins, involves inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. wikipedia.org This action is particularly effective against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris, as well as some Gram-positive bacteria. wikipedia.orgwikipedia.org However, its effectiveness can be compromised by bacteria that produce β-lactamase enzymes, which inactivate the antibiotic by cleaving its β-lactam ring. wikipedia.orgwikipedia.org For this reason, it is sometimes combined with a β-lactamase inhibitor like clavulanic acid. wikipedia.org An example of its use in selective media is in Irgasan Ticarcillin Chlorate (ITC) broth, designed for the enrichment of Yersinia enterocolitica. nih.gov
Applications in Bacterial Genetic Transformation
Bacterial transformation is a cornerstone of molecular cloning, used to introduce foreign DNA, typically in the form of a plasmid, into host bacteria for propagation. thermofisher.com The selection of successfully transformed cells is a critical step, commonly achieved by using an antibiotic resistance gene as a selectable marker on the plasmid.
Ticarcillin is often employed as a superior alternative to ampicillin (B1664943) for selecting transformed bacteria. wikipedia.orgresearchgate.netresearchgate.net While both are β-lactam antibiotics and can be used with plasmids carrying the ampicillin resistance gene (bla), which encodes β-lactamase, Ticarcillin offers distinct advantages. Ampicillin is known to be notoriously unstable in culture media, degrading over time, especially at 4°C storage or during prolonged incubation at 37°C. researchgate.netbitesizebio.com This degradation reduces the selective pressure, potentially allowing non-transformed cells to grow. researchgate.net Ticarcillin, being more stable, provides a more reliable and sustained selection, ensuring that only genuinely transformed colonies proliferate. wikipedia.orgthermofisher.com Some researchers recommend using more stable semi-synthetic antibiotics like carbenicillin (B1668345) or ticarcillin instead of ampicillin for this reason. thermofisher.comresearchgate.net
A common issue when using ampicillin for selection is the appearance of "satellite colonies". wikipedia.orgbitesizebio.com These are small colonies of non-transformed cells that grow in the immediate vicinity of a large, established colony of transformed, ampicillin-resistant bacteria. bitesizebio.com This phenomenon occurs because the β-lactamase produced by the resistant colony is secreted into the surrounding medium, where it degrades the ampicillin, creating a localized zone of reduced antibiotic concentration that permits the growth of sensitive, non-transformed cells. bitesizebio.com
The use of Ticarcillin helps to prevent the formation of these satellite colonies. wikipedia.org While it is also inactivated by β-lactamase, the process is reported to occur more slowly compared to ampicillin. bitesizebio.com This ensures that the selective pressure is maintained more effectively across the plate, leading to cleaner selection plates with only true transformants and minimizing the risk of picking a non-transformed satellite colony for downstream applications. wikipedia.orgthermofisher.com
Use in Plant Molecular Biology
Ticarcillin plays a crucial role in the production of genetically modified plants, particularly in protocols involving Agrobacterium tumefaciens-mediated transformation.
Agrobacterium tumefaciens is a bacterium widely used to deliver genes into plant cells. wikipedia.org After the gene transfer process (co-cultivation), it is essential to eliminate the Agrobacterium from the plant tissue culture, as its continued presence can be detrimental to the plant cells and interfere with regeneration. nih.gov Ticarcillin, often in combination with clavulanic acid (commercially known as Timentin), is highly effective for this purpose. researchgate.netnih.govreal-times.com.cn
Studies have shown that Ticarcillin can be more effective and less toxic to plant tissues than other commonly used antibiotics like carbenicillin and cefotaxime (B1668864). nih.govagriculturejournals.cz For instance, in tomato transformation, a combination of ticarcillin and potassium clavulanate was found to be very effective at eliminating A. tumefaciens with no toxicity to the tomato tissues at a concentration of 150 mg/l. researchgate.netnih.gov In indica rice transformation, 250 mg/l of timentin was optimal for eliminating Agrobacterium without the severe necrosis observed with cefotaxime and carbenicillin at the same concentration. agriculturejournals.cz Similarly, in durum wheat, ticarcillin at 200 mg/l was effective for controlling Agrobacterium growth. researchgate.net Its stability in light and resistance to β-lactamase inactivation further contribute to its advantages over cefotaxime. researchgate.netnih.gov
Table 1: Comparison of Antibiotics for Agrobacterium Elimination in Plant Tissue Culture
| Plant Species | Antibiotic | Effective Concentration | Observations | Reference |
|---|---|---|---|---|
| Tomato | Ticarcillin/Clavulanate | 150 mg/l | Highly effective, no tissue toxicity, promoted regeneration. | researchgate.net, nih.gov |
| Tomato | Cefotaxime | Not specified | Inhibited shoot differentiation, negative effect with kanamycin. | researchgate.net, nih.gov |
| Indica Rice | Timentin (Ticarcillin/Clavulanate) | 250 mg/l | Optimal for elimination, no negative effects on callus growth. | agriculturejournals.cz |
| Indica Rice | Cefotaxime/Carbenicillin | 250 mg/l | Caused severe necrosis in callus tissues. | agriculturejournals.cz |
| Durum Wheat | Ticarcillin | 200 mg/l | Effective for control of Agrobacterium. | researchgate.net |
Beyond its antibiotic properties, Ticarcillin has been observed to positively influence plant development in vitro. Several studies have reported that β-lactam antibiotics, including ticarcillin (often as Timentin), can promote callus formation and shoot regeneration. frontiersin.orgnih.gov In tomato transformation experiments, the inclusion of ticarcillin/potassium clavulanate not only eliminated Agrobacterium but also significantly promoted callus formation and shoot regeneration, raising the transformation frequency by over 40% compared to using cefotaxime. researchgate.netnih.gov
Recent research has uncovered a fascinating mechanism behind this growth-promoting effect. It was discovered that Ticarcillin degrades in culture medium into a compound called thiophene (B33073) acetic acid (TAA). frontiersin.orgdntb.gov.ua This degradation product was found to act as a novel auxin analog. frontiersin.orgdntb.gov.ua Further experiments confirmed that TAA could aid root regeneration and, in the presence of the cytokinin BAP, enhance shoot regeneration in tomato explants. frontiersin.orgnih.gov This finding suggests that the beneficial effects of Ticarcillin on plant regeneration may be due, at least in part, to the auxin-like activity of its breakdown product, TAA. frontiersin.org This effect appears to be dependent on concentration and plant species. nih.gov
Table 2: Reported Effects of Ticarcillin on Plant Organogenesis
| Plant Species | Ticarcillin Formulation | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Tomato | Ticarcillin/Clavulanate | Significantly promoted callus formation and shoot regeneration. | Not initially specified, later linked to TAA. | researchgate.net, nih.gov |
| Tomato | Timentin (Ticarcillin/Clavulanate) | Enhanced shoot regeneration. | Degradation into Thiophene Acetic Acid (TAA), an auxin analog. | frontiersin.org, nih.gov, dntb.gov.ua |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,4-D (2,4-Dichlorophenoxyacetic acid) |
| Acetosyringone |
| Ampicillin |
| BAP (6-Benzylaminopurine) |
| Carbenicillin |
| Cefotaxime |
| Clavulanic acid |
| Gibberellic acid (GA3) |
| IAA (Indole-3-acetic acid) |
| IBA (Indole-3-butyric acid) |
| Imipenem |
| Irgasan |
| Kanamycin |
| Malachite green |
| MES |
| NAA (1-Naphthaleneacetic acid) |
| Penicillin G |
| Piperacillin |
| Rifampicin |
| Spectinomycin |
| Tetracycline |
| Thidiazuron |
| Thiophene acetic acid (TAA) |
| Ticarcillin |
| Timentin |
Future Research Directions and Unexplored Avenues for Ticarcillin Studies
Discovery and Optimization of Novel Antimicrobial Targets
The primary mechanism of β-lactam antibiotics, including ticarcillin (B1683155), involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.govdrugbank.com However, the relentless evolution of resistance necessitates the discovery of novel antimicrobial targets. Future research is focused on identifying and validating alternative bacterial pathways that are essential for survival but are not targeted by current drugs. nih.govresearchgate.netturkjps.org
One innovative direction involves modifying the core β-lactam structure to engage with new molecular targets. Research has shown that monocyclic β-lactams lacking the traditional ionizable group at the N1 position can exhibit antimicrobial activity against drug-resistant pathogens, suggesting they interact with targets other than the classical PBPs. nih.gov This opens an avenue for designing ticarcillin analogues that bypass conventional resistance mechanisms by acting on these newly identified targets. nih.gov
Furthermore, the exploration of bacterial systems beyond cell wall synthesis is a promising frontier. Potential targets include virulence factors, quorum sensing pathways that regulate bacterial communication and virulence, and fatty acid biosynthesis (FAS). researchgate.netturkjps.org The goal is to identify compounds that can disarm pathogens or inhibit their growth through entirely new mechanisms, for which pre-existing resistance is less likely.
An unexpected area of research has emerged from studies on ticarcillin's degradation products. A study on tomato plant regeneration found that a ticarcillin breakdown product, thiophene (B33073) acetic acid (TAA), functions as a plant growth regulator, similar to auxins. frontiersin.orgnih.gov While not a direct antimicrobial target, this discovery highlights that ticarcillin-related molecules can have unforeseen biological activities, warranting further investigation into other degradation products and their potential effects or targets in various biological systems. frontiersin.org
Rational Design of Ticarcillin-Based Compounds with Enhanced Properties
Rational drug design, which leverages structural biology and computational modeling, offers a powerful strategy for creating next-generation antibiotics based on the ticarcillin scaffold. The goal is to develop new compounds with enhanced properties, such as increased stability against β-lactamase enzymes, improved penetration across bacterial membranes, and a lower propensity for inducing resistance. mdpi.comnih.gov
Key strategies in the rational design of β-lactam-based compounds include:
Structural Modification to Evade Resistance: A primary objective is to design molecules that are poor substrates for β-lactamases, the enzymes that degrade many penicillins. nih.gov This can involve altering the side chains of the ticarcillin molecule to create steric hindrance that prevents the enzyme from binding and hydrolyzing the β-lactam ring.
Enhancing Outer Membrane Permeation: In Gram-negative bacteria, the outer membrane is a significant barrier to antibiotic entry. Rational design can be used to optimize the physicochemical properties of ticarcillin analogues, such as charge and hydrophobicity, to facilitate their passage through porin channels in the bacterial outer membrane. nih.gov
Structure-Based Inhibitor Design: By analyzing the three-dimensional structures of β-lactamases, researchers can design inhibitors that bind tightly to the enzyme's active site. mdpi.com This approach has been successful in developing potent inhibitors for various β-lactamase classes, including the challenging metallo-β-lactamases (MBLs), by creating molecules that exploit specific hydrophobic and structural features of the enzyme's active site. mdpi.comacs.org For example, the development of diazabicyclooctane (DBO) inhibitors was guided by in silico approaches to expand their spectrum of activity against different classes of β-lactamases. nih.gov
These design principles are not mutually exclusive and are often combined to create a single compound with multiple enhanced features, leading to more robust and effective therapeutic agents. nih.gov
Advanced Strategies for Overcoming Antimicrobial Resistance Mechanisms
The most significant mechanism of resistance to ticarcillin is the production of β-lactamase enzymes, which hydrolyze the antibiotic's core β-lactam ring, rendering it inactive. nih.govmdpi.com Advanced strategies to overcome this challenge are a central focus of ongoing research.
The most clinically successful strategy has been the co-administration of ticarcillin with a β-lactamase inhibitor (BLI). mdpi.com Clavulanic acid is a well-known BLI that is frequently formulated with ticarcillin (e.g., Timentin). nih.govfda.gov Clavulanic acid acts as a "suicide inhibitor," irreversibly binding to and inactivating many β-lactamase enzymes, thereby protecting ticarcillin from degradation and allowing it to reach its PBP targets. fda.govfrontiersin.org Other clinically important BLIs include sulbactam (B1307) and tazobactam. nih.govfrontiersin.org
However, the emergence of bacteria resistant even to these combinations has spurred the development of new strategies: nih.gov
Novel β-Lactamase Inhibitors: Research is focused on discovering and developing next-generation BLIs with broader activity, including effectiveness against Class C, D, and metallo-β-lactamases, which are often not inhibited by older BLIs like clavulanic acid. nih.govfrontiersin.org
β-Lactam Potentiators: These are compounds that may not have direct antibacterial activity themselves but enhance the efficacy of β-lactam antibiotics. frontiersin.org They can work by blocking resistance mechanisms or by improving the antibiotic's activity in other ways. frontiersin.org
Combination Therapy: Combining β-lactam antibiotics with drugs from different classes, such as aminoglycosides, can create a synergistic effect. frontiersin.org This approach can be more effective against multidrug-resistant organisms and may reduce the likelihood of resistance developing, as the bacteria would need to overcome two distinct mechanisms of action simultaneously. frontiersin.orgmdpi.com
Targeting Other Resistance Mechanisms: Bacteria can also develop resistance by reducing drug uptake (e.g., porin loss) or by actively pumping the drug out of the cell (efflux pumps). mdpi.comfrontiersin.org Future strategies may involve combining ticarcillin with efflux pump inhibitors or outer membrane permeabilizers to ensure the antibiotic reaches an effective concentration inside the bacterial cell. nih.gov
Comprehensive Environmental Risk Assessment of Ticarcillin and its Metabolites
The widespread use of antibiotics has led to their detection in various environmental compartments, such as soil and water, raising concerns about their ecological impact and the proliferation of antibiotic resistance. ebi.ac.uktandfonline.com A comprehensive environmental risk assessment for ticarcillin and its byproducts is therefore crucial.
Studies have shown that ticarcillin can be found in the environment, contributing to the selection pressure that drives resistance in environmental bacteria. For instance, Pseudomonas aeruginosa strains isolated from soil have demonstrated high levels of resistance to ticarcillin. ebi.ac.uk This highlights the environment as a significant reservoir of resistance genes.
A key area of research is the fate and effect of ticarcillin's degradation products. It has been demonstrated that ticarcillin degrades into metabolites such as Thiophene-2-Acetic acid and Thiophene-3-Acetic acid. nih.govnih.gov One of these breakdown products, thiophene acetic acid (TAA), was unexpectedly found to act as a plant growth hormone, promoting root and shoot organogenesis in tomato plants. frontiersin.orgnih.gov This finding reveals that the environmental impact of ticarcillin extends beyond its antimicrobial activity and selection for resistance, potentially affecting flora in unforeseen ways. Further studies are needed to understand the full ecological implications of these and other potential degradation products. frontiersin.org
To mitigate these risks, research is also underway to develop effective methods for removing antibiotic residues from contaminated water. One such method is subcritical water oxidation, which has shown high efficiency in degrading ticarcillin in aqueous solutions, offering a potential tool for wastewater treatment. tandfonline.com
Integration of Systems Biology, Artificial Intelligence, and Machine Learning in Antimicrobial Resistance Research
The complexity of antimicrobial resistance (AMR) requires powerful, data-driven approaches to understand and combat it. The integration of systems biology with artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in this field. frontiersin.orgnih.gov
Systems biology provides a holistic framework for studying AMR by integrating large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This approach allows researchers to move beyond a single-gene or single-pathway focus to understand the complex, interconnected networks that govern a bacterium's response to antibiotics like ticarcillin. nih.govnih.gov By mapping these networks, systems biology can help identify novel drug targets, uncover the intricate mechanisms of resistance, and reveal cellular vulnerabilities that can be exploited for new therapeutic strategies. frontiersin.orgdzif.de
Artificial Intelligence and Machine Learning are transforming antibiotic research by rapidly analyzing vast and complex datasets. researchgate.netpaccanarolab.org These technologies are being applied in several key areas:
Discovery of Novel Antibiotics: Deep learning algorithms can screen massive virtual libraries of chemical compounds to identify molecules with potential antibacterial activity, a process that led to the discovery of the novel antibiotic halicin. quantamagazine.org This approach could be used to find new compounds effective against ticarcillin-resistant strains.
Predicting Resistance: ML models can analyze bacterial genome sequences to predict antibiotic resistance patterns with high accuracy. researchgate.net This can help in understanding the evolution and spread of resistance genes and could one day inform clinical decisions. wisdomgale.com
Identifying Resistance Networks: AI can uncover entire networks of genes, including previously unknown ones, that are associated with antimicrobial resistance and shared between bacteria in different environments, such as farms, humans, and surrounding ecosystems. nottingham.ac.uk
The synergy between systems biology and AI/ML creates a powerful feedback loop. Systems biology generates complex, high-dimensional data and testable hypotheses, while AI and ML provide the tools to analyze this data, identify patterns, and make predictions that can guide further experimental research. frontiersin.orgcuny.edu This integrated approach is crucial for accelerating the discovery of new ways to overcome resistance to ticarcillin and other essential antibiotics. nih.gov
Q & A
Basic Research Questions
Q. How to design a reproducible synthesis protocol for Ticarcillin(2-) and validate its structural identity?
- Methodological Answer :
- Synthesis : Follow carboxypenicillin synthesis guidelines, ensuring β-lactam ring stability under acidic conditions. Document reaction parameters (temperature, pH, solvent system) and stoichiometric ratios of precursors (6-APA and thiophene-2-carbonyl chloride). Use HPLC or LC-MS to monitor reaction progress and purity .
- Characterization : Employ -NMR and -NMR to confirm the β-lactam core and carboxylate groups. Compare spectral data with published references (e.g., Derwent Drug File entries for Ticarcillin) . Validate purity via elemental analysis and mass spectrometry (≥95% purity threshold) .
- Reproducibility : Include step-by-step protocols in supplementary materials, adhering to NIH preclinical reporting guidelines (e.g., solvent batch details, purification steps) .
Q. What analytical methods are optimal for assessing Ticarcillin(2-) stability under varying pH conditions?
- Methodological Answer :
- Experimental Design : Use buffer systems (pH 4–9) to simulate physiological and storage conditions. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for β-lactam absorbance) and track hydrolysis products with LC-MS/MS .
- Statistical Validation : Apply kinetic modeling (e.g., first-order decay) to calculate half-life. Use ANOVA to compare degradation rates across pH levels, reporting p-values and confidence intervals .
- Data Reporting : Tabulate stability metrics (e.g., % degradation at 24h) in appendices, aligning with journal formatting guidelines for clarity .
Q. How to evaluate the minimum inhibitory concentration (MIC) of Ticarcillin(2-) against Gram-negative pathogens?
- Methodological Answer :
- Microbiological Assay : Follow CLSI guidelines for broth microdilution. Test clinical isolates (e.g., Pseudomonas aeruginosa) with Ticarcillin(2-) concentrations (0.5–256 µg/mL). Include positive (imipenem) and negative (vehicle) controls .
- Data Interpretation : Calculate MIC and MIC using probit analysis. Address variability by repeating assays in triplicate and reporting standard deviations .
- Contradiction Management : Compare results with historical data, noting discrepancies in bacterial susceptibility profiles (e.g., resistance mechanisms like altered penicillin-binding proteins) .
Advanced Research Questions
Q. How to resolve contradictions in reported Ticarcillin(2-) efficacy across in vitro vs. in vivo infection models?
- Methodological Answer :
- Hypothesis Testing : Evaluate pharmacokinetic factors (e.g., serum protein binding, tissue penetration) using murine sepsis models. Measure plasma concentrations via LC-MS and correlate with bacterial load reduction .
- Statistical Tools : Use multivariate regression to identify confounding variables (e.g., immune response interference). Apply meta-analysis to reconcile conflicting literature .
- Discussion Framing : Contextualize findings using FINER criteria, emphasizing feasibility of translational applications .
Q. What experimental strategies can elucidate Ticarcillin(2-) resistance mechanisms in multidrug-resistant (MDR) Enterobacteriaceae?
- Methodological Answer :
- Genomic Analysis : Perform whole-genome sequencing of resistant isolates to identify β-lactamase genes (e.g., TEM-1, OXA variants). Validate enzyme activity via nitrocefin hydrolysis assays .
- Structural Studies : Use X-ray crystallography to compare Ticarcillin(2-) binding affinity to wild-type vs. mutant penicillin-binding proteins (PBPs). Reference RSC guidelines for structural data presentation .
- Data Integration : Cross-reference resistance phenotypes with genomic and structural data using bioinformatics pipelines (e.g., CARD, ResFinder) .
Q. How to optimize Ticarcillin(2-)/Clavulanate combination ratios for enhanced β-lactamase inhibition?
- Methodological Answer :
- Dose-Response Analysis : Test fixed-ratio combinations (e.g., 2:1 to 16:1) against β-lactamase-producing strains. Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
- Mechanistic Validation : Perform enzyme inhibition kinetics (e.g., determination for clavulanate) using spectrophotometric methods. Compare with standalone Ticarcillin(2-) efficacy .
- Reporting Standards : Adhere to Beilstein Journal guidelines for tabulating combination data in main text (≤5 key ratios) and supplementary files .
Data Contradiction and Validation
Q. How to address discrepancies in Ticarcillin(2-) cytotoxicity profiles across cell-line studies?
- Methodological Answer :
- Experimental Replication : Standardize cell culture conditions (e.g., passage number, serum concentration). Use MTT/WST-1 assays in triplicate with primary human fibroblasts and HepG2 cells .
- Confounding Factors : Control for pH variations (Ticarcillin(2-) instability in acidic media) and solvent cytotoxicity (e.g., DMSO ≤0.1%) .
- Literature Synthesis : Apply PICO framework to systematically compare studies, highlighting population (cell type) and outcome (IC) heterogeneity .
Methodological Best Practices
Q. How to ensure compliance with ethical and reproducibility standards in preclinical Ticarcillin(2-) studies?
- Methodological Answer :
- Ethical Documentation : Follow NIH guidelines for animal studies, including IACUC approval IDs, anesthesia protocols, and humane endpoints .
- Data Transparency : Archive raw spectra, chromatograms, and statistical code in repositories (e.g., Zenodo). Use RSC-approved abbreviations and variable definitions .
- Peer Review Preparation : Preemptively address reviewer queries by citing primary literature for controversial claims (e.g., off-target effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
